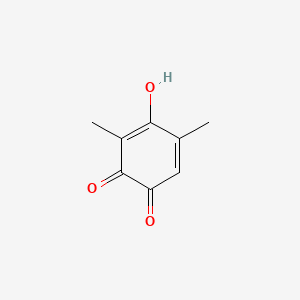
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione is an organic compound with the molecular formula C8H8O3 It is a derivative of cyclohexadiene and is characterized by the presence of hydroxyl and methyl groups on the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione can be synthesized through several methods. One common method involves the oxidation of 2,6-dimethylphenol using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction typically takes place in an aqueous or organic solvent, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted cyclohexadiene derivatives.
Scientific Research Applications
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron donor or acceptor, participating in redox reactions that influence cellular processes. Its hydroxyl and methyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Another quinone derivative with similar redox properties.
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: A structurally related compound with different substitution patterns
Uniqueness
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methyl groups on the cyclohexadiene ring makes it a versatile compound for various applications .
Properties
CAS No. |
2913-40-8 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4-hydroxy-3,5-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O3/c1-4-3-6(9)8(11)5(2)7(4)10/h3,10H,1-2H3 |
InChI Key |
UDGBDJXSFNXKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=O)C(=C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


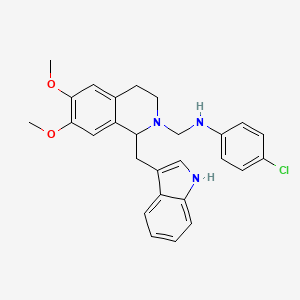
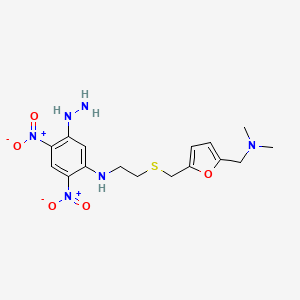
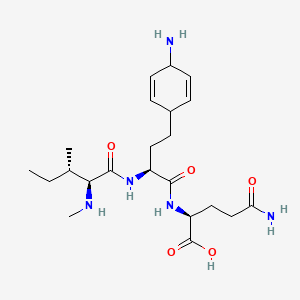
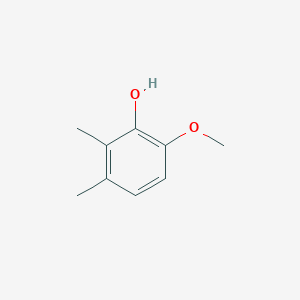
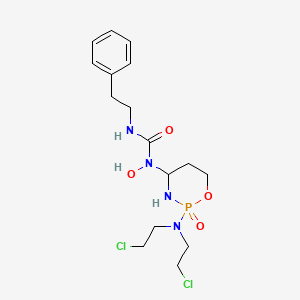
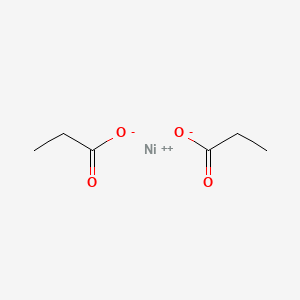
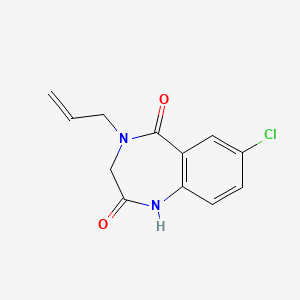
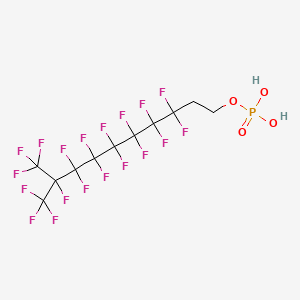
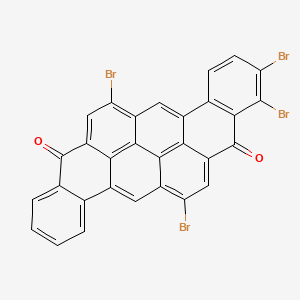

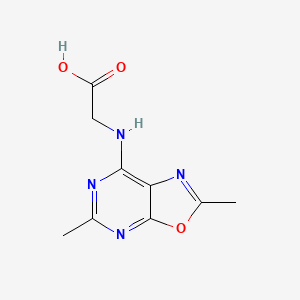
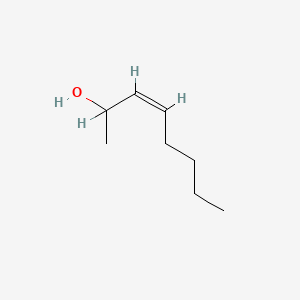
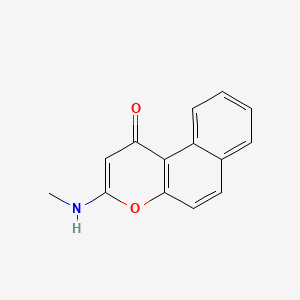
![Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12701641.png)
